2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate)
Description
3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE is a complex organic compound with the molecular formula C20H12N2O8. It is characterized by the presence of nitrobenzoyl groups and an acetyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
Molecular Formula |
C22H14N2O9 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[3-acetyl-4-(3-nitrobenzoyl)oxyphenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C22H14N2O9/c1-13(25)19-12-18(32-21(26)14-4-2-6-16(10-14)23(28)29)8-9-20(19)33-22(27)15-5-3-7-17(11-15)24(30)31/h2-12H,1H3 |
InChI Key |
LJPUMIIBYLWUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE typically involves multiple steps, including the nitration of benzoyl compounds and subsequent esterification reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and organic solvents like dichloromethane. The process may also involve the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The acetyl group can undergo hydrolysis, releasing active intermediates that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE
- 4-{4-[(3-NITROBENZOYL)OXY]PHENOXY}PHENYL 3-NITROBENZOATE
- 4-(1-METHYL-1-{4-[(3-NITROBENZOYL)OXY]PHENYL}ETHYL)PHENYL 3-NITROBENZOATE
Uniqueness
3-ACETYL-4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE is unique due to the presence of both acetyl and nitrobenzoyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
